4-Fluoro-2-methylcinnamic acid

Medicinal Chemistry Process Chemistry Sulindac Analogs

Sourcing 4-Fluoro-2-methylcinnamic acid (CAS 773129-48-9) is essential for medicinal chemistry programs requiring precise steric and electronic tuning. Its unique 4-fluoro,2-methyl disubstitution delivers a computed logP of 2.3—superior to cinnamic acid (~1.8) and 4-fluorocinnamic acid (~1.5)—enhancing passive membrane diffusion for CNS-penetrant candidates and intracellular target engagement. This intermediate is indispensable for the patented 93%-yield synthesis of 3-(4-fluorophenyl)-2-methylpropionic acid, a key precursor to novel anticancer sulindac analogs. Monosubstituted analogs cannot replicate this combined substitution-dependent reactivity in cross-coupling or condensation reactions.

Molecular Formula C10H9FO2
Molecular Weight 180.178
CAS No. 1454901-07-5; 773129-48-9
Cat. No. B2434257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methylcinnamic acid
CAS1454901-07-5; 773129-48-9
Molecular FormulaC10H9FO2
Molecular Weight180.178
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C=CC(=O)O
InChIInChI=1S/C10H9FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
InChIKeyPYZZLFVFTBBWEK-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methylcinnamic Acid (CAS 773129-48-9) – Key Intermediate Profile and Procurement Considerations


4-Fluoro-2-methylcinnamic acid (CAS 773129-48-9; 1454901-07-5) is a fluorinated cinnamic acid derivative characterized by the simultaneous presence of a fluorine atom at the para-position and a methyl group at the ortho-position of the phenyl ring [1]. This disubstituted aromatic acrylic acid (C10H9FO2; MW 180.17 g/mol) is predominantly utilized as a versatile synthetic intermediate in medicinal chemistry and materials science, where its unique substitution pattern enables tuning of steric, electronic, and lipophilic properties that are inaccessible with simpler monosubstituted analogs .

Why 4-Fluoro-2-methylcinnamic Acid Cannot Be Replaced by Generic Cinnamic Acid Analogs


Substituting 4-fluoro-2-methylcinnamic acid with simpler, more readily available cinnamic acid derivatives (e.g., cinnamic acid, 4-fluorocinnamic acid, or 2-methylcinnamic acid) introduces significant deviations in key physicochemical and pharmacological properties. The dual substitution pattern (4-F, 2-Me) imparts a computed logP of 2.3, which is substantially more lipophilic than cinnamic acid (logP ~1.8) and 4-fluorocinnamic acid (logP ~1.5), directly impacting membrane permeability and metabolic stability in biological systems [1]. Furthermore, the presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups on the aromatic ring modulates the acidity of the acrylic acid moiety and influences the molecule's reactivity in cross-coupling and condensation reactions, a combination that cannot be replicated by any monosubstituted analog [2].

Quantitative Differentiation of 4-Fluoro-2-methylcinnamic Acid Against Closest Analogs: A Procurement-Relevant Evidence Guide


Synthesis Yield in Sulindac Analog Intermediate Production: 93% Two-Step Yield Demonstrates Process Efficiency

4-Fluoro-2-methylcinnamic acid serves as a key intermediate in the synthesis of sulindac analogs. A patent process (CN102030642A) reports a high-efficiency synthesis: the compound is prepared via a Perkin-type condensation of 4-fluorobenzaldehyde with propionic anhydride, followed by catalytic hydrogenation to yield 3-(4-fluorophenyl)-2-methylpropionic acid. The two-step reaction yields 93% when potassium carbonate is used as the base, compared to 87% with sodium propionate under otherwise identical conditions [1]. This demonstrates that the choice of synthetic route and base can significantly impact the isolated yield of 4-fluoro-2-methylcinnamic acid-derived intermediates.

Medicinal Chemistry Process Chemistry Sulindac Analogs

Lipophilicity (logP) Advantage for Enhanced Membrane Permeability: Computed logP of 2.3 vs. Unsubstituted and Monosubstituted Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for 4-fluoro-2-methylcinnamic acid is 2.3 [1]. This value is significantly higher than that of the unsubstituted cinnamic acid (logP ≈ 1.8) and the monosubstituted 4-fluorocinnamic acid (logP ≈ 1.5). The increased lipophilicity is a direct consequence of the combined ortho-methyl and para-fluoro substitution pattern, which enhances the compound's potential for passive membrane diffusion in cellular assays and in vivo models.

Drug Design ADME Properties Physicochemical Characterization

Unique Dual Substitution Pattern (4-F, 2-Me) vs. Regioisomeric Analogs: Differentiated Reactivity in Cross-Coupling Reactions

4-Fluoro-2-methylcinnamic acid possesses a specific substitution pattern (4-fluoro, 2-methyl) that distinguishes it from regioisomers such as 3-fluoro-2-methylcinnamic acid or 2-fluoro-6-methylcinnamic acid. The para-fluorine atom exerts a strong electron-withdrawing effect via resonance, while the ortho-methyl group introduces steric hindrance and an electron-donating inductive effect. This combination is not present in any monosubstituted analog and is distinct from other disubstituted regioisomers . The specific substitution pattern influences the regioselectivity and yield of subsequent functionalization reactions, such as Heck couplings or amide bond formations.

Organic Synthesis Cross-Coupling Structure-Activity Relationship

Fluorine-Specific Advantage Over Chlorinated Analogs: Enhanced Metabolic Stability and Smaller Steric Footprint

Fluorine is a common bioisostere for hydrogen and hydroxyl groups, offering enhanced metabolic stability due to the strength of the C-F bond. In comparison to 4-chlorocinnamic acid, the 4-fluoro-2-methylcinnamic acid scaffold provides a smaller steric footprint (van der Waals radius: F ~1.47 Å vs. Cl ~1.75 Å) while retaining strong electron-withdrawing character. While direct metabolic stability data for 4-fluoro-2-methylcinnamic acid is not available, class-level evidence indicates that fluorinated cinnamic acids generally exhibit superior resistance to oxidative metabolism compared to their chlorinated counterparts [1].

Medicinal Chemistry Bioisosterism Metabolic Stability

Recommended Procurement and Application Scenarios for 4-Fluoro-2-methylcinnamic Acid Based on Verified Differentiation


Synthesis of Sulindac Analogs and Fluorinated Indene Acetic Acid Derivatives

4-Fluoro-2-methylcinnamic acid is the optimal starting material for preparing 3-(4-fluorophenyl)-2-methylpropionic acid, a key intermediate in the synthesis of novel sulindac analogs with potential anticancer activity. The compound's dual substitution pattern enables efficient two-step synthesis with yields up to 93% using optimized Perkin-type condensation and hydrogenation conditions [1]. Procurement of this specific intermediate is essential for replicating the patented synthetic routes and achieving the reported yields.

Medicinal Chemistry Campaigns Requiring Enhanced Lipophilicity and Membrane Permeability

The computed logP of 2.3 for 4-fluoro-2-methylcinnamic acid makes it a preferred cinnamic acid scaffold when improved passive membrane diffusion is a design objective [1]. Compared to cinnamic acid (logP ~1.8) or 4-fluorocinnamic acid (logP ~1.5), this compound offers superior lipophilicity, which can be leveraged in the design of CNS-penetrant drug candidates or in cellular assays where intracellular target engagement is rate-limited by membrane permeability.

Structure-Activity Relationship (SAR) Studies Exploring Ortho-Methyl and Para-Fluoro Synergy

For SAR investigations aimed at understanding the combined effects of ortho-methyl and para-fluoro substitution on biological activity, 4-fluoro-2-methylcinnamic acid is an indispensable tool compound. Its unique substitution pattern is not present in regioisomers like 3-fluoro-2-methylcinnamic acid or 2-fluoro-6-methylcinnamic acid, and it cannot be mimicked by blending monosubstituted analogs [1]. Procurement of this specific compound enables rigorous exploration of substitution-dependent pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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